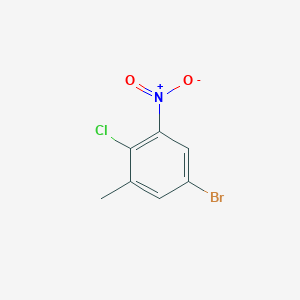

5-Bromo-2-chloro-1-methyl-3-nitrobenzene

Description

Contextualization within Halogenated Aromatic Chemistry Research

The introduction of halogen atoms onto an aromatic nitro-compound creates a polysubstituted system with enhanced synthetic potential and modified physical properties. Halogenated aromatic compounds are crucial in diverse fields, from materials science to medicinal chemistry. nih.gov In pharmaceuticals, the incorporation of halogens can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target. nbinno.com

Within this context, halogenated nitroaromatics are key intermediates. They are frequently used in the synthesis of halogenated anilines through the reduction of the nitro group. These anilines are, in turn, foundational components for building more complex molecules, including pesticides, pigments, and active pharmaceutical ingredients. chemshuttle.com The specific nature and position of the halogen and nitro substituents on the aromatic ring allow for precise control over subsequent synthetic transformations, making these compounds tailored building blocks for targeted applications.

Role of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene in Advanced Organic Synthesis Research

This compound is a polysubstituted aromatic compound featuring a specific arrangement of bromo, chloro, methyl, and nitro groups. This distinct substitution pattern makes it a specialized chemical intermediate. While its applications in publicly documented, peer-reviewed research are not extensive, its availability from chemical suppliers, often labeled as a "valuable pharma building block," points towards its utility in proprietary drug discovery and development processes. google.com

A notable documented application is its use as a key starting material in the synthesis of 4-bromo-2-nitrophenylacetic acid. libretexts.org In a process outlined in a patent, this compound (referred to by its synonym, 4-Bromo-2-chloro-6-nitrotoluene) undergoes a reaction with sodium, followed by rearrangement and subsequent carboxylation with carbon dioxide to yield the target phenylacetic acid derivative. libretexts.org This transformation highlights the compound's role as a precursor for creating more complex structures where the specific arrangement of substituents is critical for the final product's function. Phenylacetic acid derivatives themselves are important scaffolds in medicinal chemistry.

Overview of Current Research Trajectories for Multisubsituted Nitroaromatic Systems

The field of multisubstituted nitroaromatic systems is dynamic, with several key research trajectories aimed at leveraging their synthetic potential. One major area of focus is the development of novel and efficient catalytic systems for the selective reduction of the nitro group. This is particularly challenging in polysubstituted molecules where other functional groups could also be reactive. chemicalbook.com

Another significant research trend is the use of halogenated nitroaromatics as precursors for the synthesis of nitrogen-containing heterocyclic compounds, such as benzimidazoles. nih.gov These structural motifs are prevalent in many biologically active molecules, and researchers are continuously exploring new methodologies to construct these rings efficiently, often starting from ortho-substituted nitroaromatics.

Furthermore, there is growing interest in the application of nitroaromatic compounds in medicinal chemistry as hypoxia-activated prodrugs. The nitro group can be selectively reduced under the low-oxygen conditions characteristic of solid tumors, releasing a cytotoxic agent directly at the target site. The design and synthesis of new multisubstituted nitroaromatics are central to advancing this therapeutic strategy.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene |

| Synonym | 4-Bromo-2-chloro-6-nitrotoluene libretexts.org |

| CAS Number | 885519-13-1 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| InChIKey | KQMXGSGRIHBQGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDWSJHWVOZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Chloro 1 Methyl 3 Nitrobenzene

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By conceptually breaking down the target molecule into simpler, commercially available starting materials, a forward synthetic route can be established. For 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, the analysis involves the disconnection of the bromo, chloro, and nitro substituents from the toluene (B28343) core.

The order of these disconnections is critical and is guided by the directing effects of the substituents in electrophilic aromatic substitution (EAS) reactions. The substituents on the target molecule are a methyl group (-CH₃), a chlorine atom (-Cl), a bromine atom (-Br), and a nitro group (-NO₂). The directing effects of these groups are summarized in the table below.

| Substituent | Type | Directing Effect |

| -CH₃ | Activating | Ortho, Para-directing |

| -Cl | Deactivating | Ortho, Para-directing |

| -Br | Deactivating | Ortho, Para-directing |

| -NO₂ | Deactivating | Meta-directing |

Considering these effects, a plausible retrosynthetic pathway can be proposed. The final step could be the bromination of a precursor. The directing groups on this precursor must favor the introduction of bromine at the C-5 position. A potential precursor is 2-chloro-1-methyl-3-nitrobenzene.

Further disconnection of the nitro group from 2-chloro-1-methyl-3-nitrobenzene leads to 2-chlorotoluene (B165313). This suggests a forward synthesis starting from 2-chlorotoluene, followed by nitration and then bromination.

Regioselective Functionalization Approaches in Aromatic Systems

The successful synthesis of this compound hinges on achieving high regioselectivity in each functionalization step. This requires careful consideration of the reaction conditions and the influence of the existing substituents.

Nitration Protocols and Control of Positional Selectivity

The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.uk

In the proposed synthesis, the nitration of 2-chlorotoluene is a key step. The methyl group is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. minia.edu.eg The directing effects of these two groups must be considered to predict the major product. The methyl group is an activating group, and its directing effect is generally stronger than that of the deactivating chloro group. Therefore, the nitration of 2-chlorotoluene is expected to yield a mixture of isomers, with the nitro group being directed primarily by the methyl group to the ortho and para positions. The desired precursor, 2-chloro-1-methyl-3-nitrobenzene, would be one of the products formed.

Halogenation Protocols: Bromination and Chlorination Strategies

Halogenation of aromatic compounds is another classic example of electrophilic aromatic substitution. chemscene.com Chlorination is typically carried out using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemscene.com Similarly, bromination is achieved with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). nih.gov

In the final step of the proposed synthesis, 2-chloro-1-methyl-3-nitrobenzene is brominated. The regioselectivity of this step is crucial for obtaining the target molecule.

Influence of Existing Substituents on Electrophilic Aromatic Substitution Regioselectivity

The regiochemical outcome of the bromination of 2-chloro-1-methyl-3-nitrobenzene is determined by the combined directing effects of the methyl, chloro, and nitro groups. minia.edu.eglibretexts.org

Methyl group (-CH₃): Ortho, para-directing (activating).

Chloro group (-Cl): Ortho, para-directing (deactivating).

Nitro group (-NO₂): Meta-directing (strongly deactivating).

The positions on the ring relative to each substituent are as follows:

| Position | Relative to -CH₃ | Relative to -Cl | Relative to -NO₂ |

| C4 | meta | para | ortho |

| C5 | para | meta | meta |

| C6 | ortho | ortho | para |

The nitro group strongly deactivates the ring and directs incoming electrophiles to the meta position. minia.edu.eg Both the methyl and chloro groups are ortho, para-directors. minia.edu.eg The position C-5 is meta to the nitro group, para to the methyl group, and meta to the chloro group. The directing effects of the strongly meta-directing nitro group and the para-directing methyl group are cooperative in directing the incoming bromine atom to the C-5 position. The deactivating nature of the chloro and nitro groups will make the reaction slower than the bromination of toluene itself.

Optimization of Reaction Conditions and Process Development

To maximize the yield and purity of this compound, the reaction conditions for each step must be optimized.

Catalytic Systems and Their Impact on Synthetic Efficiency

The choice of catalyst and its concentration can significantly influence the rate and selectivity of electrophilic aromatic substitution reactions. For halogenation reactions, Lewis acids like FeCl₃, FeBr₃, and AlCl₃ are commonly used to polarize the halogen-halogen bond, making the halogen more electrophilic. chemscene.comnih.gov The efficiency of the nitration reaction is highly dependent on the ratio of sulfuric acid to nitric acid, which controls the concentration of the nitronium ion. chemguide.co.uk

For the proposed synthesis, the nitration of 2-chlorotoluene would likely require carefully controlled temperature and reaction time to favor the formation of the desired 2-chloro-1-methyl-3-nitrobenzene isomer and minimize the formation of other isomers and dinitrated byproducts. Similarly, the bromination of the deactivated 2-chloro-1-methyl-3-nitrobenzene may require elevated temperatures or a more potent catalytic system to proceed at a reasonable rate.

Solvent Selection and Temperature Control for Optimized Yields

The nitration of aromatic compounds is a highly exothermic reaction, and therefore, careful control of temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. Similarly, the choice of solvent can significantly influence the reaction rate and selectivity.

For the synthesis of this compound, a common starting material is 4-Bromo-2-chlorotoluene. The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and also helps to absorb the water produced during the reaction, which would otherwise dilute the nitric acid.

Reaction Conditions for the Nitration of 4-Bromo-2-chlorotoluene:

| Parameter | Condition | Rationale |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution. |

| Solvent | Often, no additional solvent is used; the sulfuric acid acts as the solvent. In some cases, an inert solvent like dichloromethane (B109758) may be used. | Sulfuric acid is a strong dehydrating agent and can dissolve the reactants. |

| Temperature | 0-10 °C (initially), then slowly raised to room temperature or slightly above. | Low initial temperature controls the exothermic reaction and minimizes byproduct formation. A gradual increase in temperature ensures the reaction proceeds to completion. |

Controlling the temperature is critical for maximizing the yield of the desired this compound isomer. The methyl group and the chlorine atom are ortho-, para-directing groups, while the bromine atom is also an ortho-, para-director. However, the directing effects of the existing substituents on the starting material (4-Bromo-2-chlorotoluene) guide the incoming nitro group primarily to the position flanked by the chloro and methyl groups.

Multi-step Reaction Sequences for Complex Molecular Architectures

While the direct nitration of 4-Bromo-2-chlorotoluene is the most straightforward approach, this compound can also be a key intermediate in more complex multi-step syntheses. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which can then participate in a wide range of subsequent reactions.

An example of a multi-step sequence could involve:

Synthesis of the Starting Material: The synthesis of the precursor, 4-Bromo-2-chlorotoluene, itself involves multiple steps, typically starting from a simpler aromatic compound like toluene. This could involve chlorination followed by bromination, with careful control of conditions to achieve the desired substitution pattern.

Nitration: The nitration of 4-Bromo-2-chlorotoluene to yield this compound, as described in the previous section.

Reduction of the Nitro Group: The nitro group of this compound can be reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation. This would yield 5-Bromo-2-chloro-3-aminotoluene.

Further Functionalization: The resulting aniline (B41778) derivative can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups, or acylation to form amides, which can then undergo further transformations.

These multi-step sequences allow for the construction of highly complex and specifically functionalized aromatic molecules where this compound serves as a crucial building block.

Scalability and Industrial Process Development Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key Considerations for Industrial Scale-Up:

| Factor | Consideration |

| Heat Management | The exothermic nature of nitration requires efficient heat exchange systems in industrial reactors to maintain optimal temperature control and prevent runaway reactions. |

| Mixing | Ensuring thorough mixing of the reactants is crucial for achieving consistent reaction rates and yields. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation. |

| Reagent Handling and Dosing | The safe handling and precise dosing of concentrated nitric and sulfuric acids are critical on an industrial scale. Automated dosing systems are often employed to ensure accuracy and minimize operator exposure. |

| Work-up and Purification | The separation and purification of the final product from the reaction mixture, which includes spent acids and byproducts, need to be optimized for large-scale production. This may involve techniques such as crystallization, distillation, or solvent extraction. |

| Waste Management | The large volumes of acidic waste generated during nitration processes require proper neutralization and disposal in an environmentally responsible manner. Recycling of spent acids is often a key consideration in industrial processes. |

The development of a robust industrial process for the synthesis of this compound would likely involve process optimization studies to determine the ideal reaction parameters for maximizing yield and minimizing waste. This could include exploring alternative nitrating agents or catalytic systems that are more environmentally friendly. Continuous flow reactors are also increasingly being considered for nitration reactions as they can offer better control over reaction parameters and improved safety compared to traditional batch reactors.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 1 Methyl 3 Nitrobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the rate and orientation of these reactions are heavily dependent on the electronic properties of the substituents present on the aromatic ring. For 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, the interplay between one activating group (methyl) and three deactivating groups (nitro, bromo, chloro) makes its behavior in EAS reactions a subject of detailed chemical analysis.

The substituents on the this compound ring exert influence through a combination of inductive and resonance effects. These effects modify the electron density of the aromatic ring, thereby affecting its susceptibility to attack by electrophiles.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. libretexts.org It strongly withdraws electron density from the benzene ring through both a negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong negative resonance effect (-R). libretexts.orgpsiberg.com This makes the ring significantly less electron-rich and therefore much less reactive towards electrophiles than benzene. libretexts.org The deactivating nature of the nitro group is so pronounced that it can make the ring more than 10 million times less reactive than benzene. libretexts.org

Methyl Group (-CH₃): The methyl group is an activating group. vaia.com It donates electron density to the ring primarily through a positive inductive effect (+I) and also through hyperconjugation. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. libretexts.org

The cumulative effect of these four substituents is a significant deactivation of the aromatic ring towards electrophilic attack. The strong deactivating influence of the nitro group, combined with the deactivating effects of the two halogen atoms, overwhelmingly counteracts the mild activating effect of the methyl group. Therefore, harsh reaction conditions would be required to effect electrophilic substitution on this molecule. msu.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating | Meta |

| -Br (Bromo) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating (+I) | Hyperconjugation (Donating) | Activating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com The electrophiles in these reactions (e.g., NO₂⁺, Br⁺, SO₃, R⁺, RCO⁺) are electron-deficient species that attack the electron-rich benzene ring. byjus.com

In the case of this compound, the ring's reactivity is severely diminished. The positions of potential substitution are determined by the directing effects of the existing groups.

The methyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The chloro group at C2 directs to the ortho (C1, C3) and para (C5) positions.

The nitro group at C3 directs to the meta (C1, C5) positions.

The bromo group at C5 directs to the ortho (C4, C6) and para (C2) positions.

Considering the occupied positions, the potential sites for electrophilic attack are C4 and C6.

Position C4 is para to the activating methyl group and ortho to the deactivating bromo group.

Position C6 is ortho to the activating methyl group and ortho to the deactivating bromo group.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edulibretexts.org The first and rate-determining step involves the attack of the electrophile on the aromatic π-system to form a resonance-stabilized carbocation known as a benzenonium ion (or arenium ion). msu.edubyjus.comlibretexts.org In the second, faster step, a proton is removed from the sp³-hybridized carbon of the intermediate, restoring the aromaticity of the ring. libretexts.org

The stability of the benzenonium intermediate is a key factor in determining the reaction rate and orientation.

Activating groups stabilize the positive charge in the intermediate, particularly when the attack is at the ortho or para positions, thus accelerating the reaction. libretexts.orgmsu.edu

Deactivating groups destabilize the benzenonium ion, slowing down the reaction. libretexts.org

For this compound, an electrophilic attack at any position would lead to a highly destabilized benzenonium ion. The electron-withdrawing nitro and halogen groups would intensify the positive charge of the carbocation intermediate. Although the methyl group offers some stabilization if the attack is ortho or para to it, this effect is unlikely to overcome the substantial destabilization from the three deactivating groups. The resonance structures of the benzenonium ion would show that the positive charge is delocalized over the ring, but the presence of the electron-withdrawing substituents would make all resonance contributors energetically unfavorable. msu.edu

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are electron-poor due to the presence of strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). This reaction pathway is highly relevant for this compound, given its substitution pattern.

The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orglibretexts.org The nitro group is an exemplary activator for SNAr reactions. byjus.com For the reaction to proceed efficiently, the EWG must be located ortho or para to the leaving group. wikipedia.orglibretexts.orgbyjus.com This positioning allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, thereby stabilizing it. wikipedia.orguomustansiriyah.edu.iq

In this compound, the molecule possesses two potential leaving groups (Cl and Br) and a potent activating group (-NO₂).

The chloro group at C2 is ortho to the nitro group at C3.

The bromo group at C5 is meta to the nitro group at C3.

The ortho relationship between the chloro and nitro groups is ideal for SNAr. A nucleophilic attack at C2 would displace the chloride and form a negatively charged intermediate, called a Meisenheimer complex. wikipedia.org This intermediate is significantly stabilized because the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group via resonance. In contrast, a nucleophilic attack at the C5 position (displacing bromide) would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance because of its meta position. libretexts.org Therefore, the C2 position is much more activated towards nucleophilic attack than the C5 position, and the chloro substituent is the more likely group to be displaced in an SNAr reaction.

In nucleophilic aromatic substitution, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. nih.gov This is the reverse of the trend observed in aliphatic SN2 reactions and is a consequence of the SNAr mechanism. wikipedia.org

The rate-determining step of an SNAr reaction is usually the initial attack of the nucleophile to form the high-energy Meisenheimer complex, as this step involves the disruption of the ring's aromaticity. nih.govstackexchange.comresearchgate.net The departure of the leaving group is a subsequent, faster step. The reactivity is therefore more dependent on the factors that stabilize the transition state leading to the intermediate than on the leaving group's ability to depart.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Effect on Rate-Determining Step (Attack) | Strongly Accelerating (Inductive) | Accelerating (Inductive) | Accelerating (Inductive) | Moderately Accelerating (Inductive) |

| Leaving Group Ability in SNAr (Relative Rate) | Highest | Intermediate | Intermediate | Lowest |

For this compound, the chloro group is not only better positioned (ortho to -NO₂) to facilitate the reaction but is also intrinsically a slightly better leaving group than bromine in the context of the SNAr mechanism's first step stabilization. The combination of favorable positioning relative to the strong activating nitro group and its inherent electronic properties makes the chlorine atom the preferred site for nucleophilic aromatic substitution.

Stereoelectronic Effects on Nucleophilic Attack and Regioselectivity

Nucleophilic aromatic substitution (SNAr) on this compound is significantly influenced by the stereoelectronic effects of its substituents. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. This activation is most pronounced at the ortho and para positions relative to the nitro group.

In this compound, both the chloro and bromo substituents are positioned ortho and para to the deactivating nitro group, theoretically making both susceptible to nucleophilic displacement. However, the regioselectivity of the attack is governed by a combination of factors:

Electronegativity and Leaving Group Ability: Chlorine is more electronegative than bromine, which can lead to a more polarized C-Cl bond, making the carbon atom more electrophilic. Conversely, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. The relative rates of cleavage of the carbon-halogen bond often play a decisive role in determining which halogen is substituted.

Steric Hindrance: The methyl group at the 1-position introduces steric hindrance around the ortho-positioned chloro group at C2. This steric crowding can impede the approach of a nucleophile to the C2 position, potentially favoring attack at the less hindered C5 position where the bromo group is located.

Inductive and Resonance Effects: The nitro group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the ring and stabilizing the anionic intermediate. The methyl group has a +I effect, which slightly counteracts the electron-withdrawing nature of the ring.

The interplay of these effects determines the preferred site of nucleophilic attack. While a comprehensive mechanistic study specific to this molecule is not widely available in public literature, general principles of SNAr reactions on polysubstituted aromatics suggest that the position with the better leaving group and lower steric hindrance will be more reactive. Therefore, it is plausible that nucleophilic attack would preferentially occur at the C5 position, leading to the displacement of the bromide ion.

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Nucleophilic Attack |

| Nitro (NO₂) | 3 | -I, -R (Strongly deactivating) | Moderate | Activates ortho and para positions |

| Chloro (Cl) | 2 | -I, +R (Weakly deactivating) | Moderate | Potential leaving group |

| Bromo (Br) | 5 | -I, +R (Weakly deactivating) | Less than C2 | Potential leaving group |

| Methyl (CH₃) | 1 | +I (Weakly activating) | Hinders C2 | Directs attack away from C2 |

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to an amino group is a synthetically important transformation that significantly alters the electronic properties and reactivity of the aromatic ring.

Selective Reduction Methodologies and Reagent Systems

The selective reduction of the nitro group in the presence of two halogen substituents requires careful selection of reagents to avoid hydrodehalogenation, a common side reaction where the halogen atoms are replaced by hydrogen. thieme.dewhiterose.ac.uk

Several methodologies have been developed for the chemoselective reduction of nitroarenes bearing halogen atoms:

Catalytic Hydrogenation: This method employs a catalyst, typically a noble metal such as palladium or platinum on a carbon support (Pd/C or Pt/C), with a source of hydrogen. whiterose.ac.uk To suppress hydrodehalogenation, modified catalysts or specific reaction conditions are often necessary. For instance, the use of sulfided platinum catalysts has been shown to be effective in selectively reducing nitro groups in the presence of activated heteroaryl halides. thieme.de The choice of solvent and the presence of additives can also influence the selectivity.

Metal/Acid Systems: A classic method for nitro group reduction involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). organic-chemistry.org Iron powder in acidic or neutral media is often preferred due to its cost-effectiveness and generally good selectivity. organic-chemistry.org

Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. whiterose.ac.uk It offers a milder and often more selective alternative to using gaseous hydrogen.

Other Reagents: Stannous chloride (SnCl₂) in acidic medium is another common reagent for the selective reduction of nitro groups without affecting aryl halides. organic-chemistry.org

Table 2: Common Reagent Systems for Selective Nitro Group Reduction

| Reagent System | Advantages | Disadvantages |

| H₂/Pd/C or Pt/C | High efficiency | Risk of hydrodehalogenation |

| Fe/HCl | Cost-effective, good selectivity | Stoichiometric amounts of metal, acidic waste |

| SnCl₂/HCl | Good selectivity | Stoichiometric amounts of tin salts |

| Hydrazine/Pd/C | Mild conditions, good selectivity | Hydrazine is toxic |

Impact on Aromatic Ring Reactivity

The conversion of the electron-withdrawing nitro group to a strongly electron-donating amino group profoundly changes the reactivity of the aromatic ring. The amino group activates the ring towards electrophilic aromatic substitution through its +R effect, directing incoming electrophiles to the ortho and para positions.

Oxidation Reactions of Aromatic Substituents

The oxidation of the substituents on the this compound ring can be challenging due to the presence of multiple functional groups with varying sensitivities to oxidizing agents.

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The oxidation of the methyl group to a carboxylic acid is a common transformation for toluene (B28343) and its derivatives. msu.edu However, the presence of the deactivating nitro group can make the methyl group less susceptible to oxidation. Strong oxidizing agents are typically required for this conversion.

Common oxidizing agents for this transformation include:

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that can convert a methyl group to a carboxylic acid, often under basic or acidic conditions followed by an acidic workup. msu.edu The reaction conditions need to be carefully controlled to avoid degradation of the aromatic ring, especially with the presence of other sensitive groups.

Chromic Acid (H₂CrO₄) or Dichromate Salts: These are also strong oxidizing agents capable of this transformation, but their toxicity and the generation of chromium waste limit their use.

Catalytic Oxidation: More modern and environmentally benign methods involve catalytic oxidation using molecular oxygen or other oxidants in the presence of metal catalysts. thieme.de However, the efficiency of these systems can be substrate-dependent.

The successful oxidation of the methyl group in this compound would yield 5-bromo-2-chloro-3-nitrobenzoic acid.

Selective Oxidation of Halogen and Nitro Groups under Specialized Conditions

The direct oxidation of aryl halides and nitro groups is not a common or straightforward transformation under standard laboratory conditions, as these groups are generally stable to oxidation. However, under specialized and often harsh conditions, or through indirect methods, their transformation can be achieved.

Oxidation of Halogen Substituents: Aryl halides are generally resistant to oxidation. Their removal or transformation usually proceeds through reductive or nucleophilic substitution pathways rather than direct oxidation. Some advanced oxidation processes, potentially involving radical species, might lead to the hydroxylation of the aromatic ring with concomitant loss of the halide, but this is not a selective oxidation of the halogen atom itself.

Oxidation of the Nitro Group: The nitrogen atom in a nitro group is already in a high oxidation state (+3). Further direct oxidation is not a typical reaction. Transformations of the nitro group usually involve reduction to lower oxidation states (nitroso, hydroxylamino, amino).

It is important to note that finding "specialized conditions" for the selective oxidation of the halogen or nitro groups in a molecule like this compound without affecting the methyl group or the aromatic ring itself is highly challenging and not a commonly reported synthetic strategy. Such transformations would likely require highly specific reagents or catalytic systems that are not in general use.

Cross-Coupling Reactions for Advanced Derivatization

The structure of this compound features two distinct halogen atoms, a bromine and a chlorine, attached to the benzene ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. This difference in reactivity, known as chemoselectivity, would likely allow for selective functionalization at the 5-position (where the bromine is located) while leaving the chlorine at the 2-position intact. This offers a pathway for sequential derivatization of the molecule.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. organic-chemistry.orglibretexts.org For this compound, a hypothetical Suzuki coupling reaction would likely proceed at the more reactive C-Br bond.

A general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Key components of a typical Suzuki coupling reaction include:

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used, often in combination with a phosphine (B1218219) ligand. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of catalyst and ligand is crucial for achieving high yields and can be influenced by the electronic and steric properties of the substrates.

Base: A base is required to activate the organoboron species. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Solvent: The reaction is typically carried out in a variety of solvents, including toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water.

The successful implementation of a Suzuki coupling reaction with this compound would pave the way for the synthesis of a wide array of biaryl and heteroaryl-aryl derivatives.

Introduction of Diverse Organic Functionalities

Beyond the Suzuki coupling, other palladium-catalyzed cross-coupling reactions could potentially be employed to introduce a variety of organic functionalities at the 5-position of this compound. These reactions expand the synthetic utility of this building block, allowing for the creation of a diverse library of compounds.

The following table outlines some of the potential cross-coupling reactions and the types of functionalities they could introduce:

| Reaction Name | Coupling Partner | Functionality Introduced | Potential Product Class |

| Heck Reaction | Alkene | Substituted Alkene | Stilbenes, Cinnamates |

| Sonogashira Coupling | Terminal Alkyne | Alkyne | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine | Arylamine | Di- and Triarylamines |

| Stille Coupling | Organostannane | Various (Aryl, Vinyl, Alkyl) | Biaryls, Stilbenes |

| Negishi Coupling | Organozinc | Various (Aryl, Vinyl, Alkyl) | Biaryls, Stilbenes |

The successful application of these reactions would depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve the desired product in good yield and with high selectivity. The electronic nature of the nitro group and the steric hindrance from the methyl group on the this compound substrate would also play a significant role in the outcome of these transformations.

Structure Reactivity Relationships in Halogenated Nitrobenzenes

Electronic Effects of Halogen and Nitro Substituents on Ring Reactivity

The electronic influence of substituents on a benzene (B151609) ring is a combination of inductive and resonance effects, which in turn affects the polarization of the aromatic ring and the kinetics of its reactions.

Inductive effects are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms relative to carbon. Resonance effects, on the other hand, involve the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org

Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group. It exerts a strong -I (negative inductive) effect due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a powerful -R (negative resonance) effect, withdrawing electron density from the aromatic ring through delocalization of the π electrons onto the nitro group. This dual electron-withdrawing nature significantly deactivates the benzene ring towards electrophilic attack. libretexts.orgmsu.edu The deactivation is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org

Methyl Group (-CH₃): The methyl group is an electron-donating group. It exerts a weak +I (positive inductive) effect, pushing electron density into the ring and activating it towards electrophilic substitution. It also exhibits a hyperconjugation effect, which further contributes to its electron-donating nature.

The combined electronic effects of the substituents in 5-Bromo-2-chloro-1-methyl-3-nitrobenzene result in a complex pattern of electron distribution within the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating |

| -Br (Bromo) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating |

| -Cl (Chloro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating |

| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | Electron-Donating (Hyperconjugation) | Activating |

The polarization of the aromatic ring in this compound is a direct consequence of the interplay of the electronic effects of its substituents. The strong electron-withdrawing nature of the nitro group, reinforced by the inductive effects of the halogens, creates a significant electron deficiency in the ring. This deactivation makes the compound less reactive towards electrophiles than benzene. lumenlearning.com

The rate of electrophilic aromatic substitution is significantly reduced due to the cumulative deactivating effects of the nitro and halogen groups. lumenlearning.com While the methyl group is activating, its influence is likely outweighed by the powerful deactivating groups. The reaction kinetics will be slower compared to benzene or monosubstituted halobenzenes. lumenlearning.com The positions of electrophilic attack are directed by the substituents, with the activating methyl group favoring the ortho and para positions, while the deactivating halogens also direct to these positions, albeit with a reduced rate. The strongly deactivating nitro group directs to the meta position. The ultimate regioselectivity of a reaction will depend on the specific reaction conditions and the nature of the incoming electrophile.

Steric Hindrance and its Influence on Regioselectivity and Reaction Rates

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. numberanalytics.com In this compound, the substituents are positioned in a way that can significantly influence the regioselectivity and rates of reactions.

The positions ortho to the bulky bromine and nitro groups (positions 4 and 6) are sterically hindered. This steric crowding can make it difficult for an incoming electrophile to approach and attack these positions, even if they are electronically favored. libretexts.orgnumberanalytics.com The methyl group at position 1 and the chlorine at position 2 also contribute to the steric bulk on one side of the molecule.

Therefore, even though the methyl group activates the ortho (position 2 and 6) and para (position 4) positions, attack at positions 2 and 6 will be sterically hindered by the adjacent chloro and bromo groups, respectively. Attack at position 4 is para to the methyl group but ortho to the bulky bromo and nitro groups, leading to significant steric hindrance. The position least affected by steric hindrance from the larger groups would be position 6, which is ortho to the methyl group and meta to the nitro group. However, it is adjacent to the bromine atom.

The rate of reaction can also be affected by steric hindrance. If the transition state of a reaction is sterically crowded, its energy will be higher, leading to a slower reaction rate. libretexts.org In the case of this compound, reactions that involve attack at the more sterically hindered positions will likely proceed at a slower rate.

| Position | Adjacent Groups | Estimated Steric Hindrance |

|---|---|---|

| 4 | -Br, -NO₂ | High |

| 6 | -Br, -CH₃ | Moderate to High |

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its activity, in this case, its reactivity. nih.gov These models use molecular descriptors to quantify structural features and correlate them with experimental data.

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.org It is given by the equation: log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org

Substituent Constants (σ): These values quantify the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Reaction Constants (ρ): This value indicates the sensitivity of a particular reaction to substituent effects.

The Taft equation is an extension of the Hammett equation that also considers steric effects. wikipedia.org It is given by: log(k/k₀) = ρσ + δEs, where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. wikipedia.org

| Substituent | σ_meta | σ_para | Es (Taft Steric Parameter) |

|---|---|---|---|

| -NO₂ | 0.71 | 0.78 | -2.52 |

| -Br | 0.39 | 0.23 | -1.16 |

| -Cl | 0.37 | 0.23 | -0.97 |

| -CH₃ | -0.07 | -0.17 | -1.24 |

Note: Hammett and Taft parameters are context-dependent and can vary slightly with the reaction and solvent.

Molecular orbital (MO) theory provides a powerful framework for understanding and predicting chemical reactivity. Descriptors derived from MO calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are widely used in QSAR studies. researchgate.netnumberanalytics.com

HOMO Energy (E_HOMO): The energy of the HOMO is related to the ability of a molecule to donate electrons. A higher E_HOMO indicates a greater tendency to donate electrons and thus higher reactivity towards electrophiles.

LUMO Energy (E_LUMO): The energy of the LUMO is related to the ability of a molecule to accept electrons. A lower E_LUMO indicates a greater tendency to accept electrons, which is relevant for nucleophilic aromatic substitution reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity.

For this compound, the presence of multiple electron-withdrawing groups would be expected to lower both the HOMO and LUMO energy levels compared to benzene. The lowered HOMO energy would be consistent with the deactivation of the ring towards electrophilic attack. These MO-based descriptors can be calculated using computational chemistry methods and used in QSAR models to predict the reactivity of this and related compounds. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents, likely causing them to appear in the downfield region of the spectrum. The integration of these signals would correspond to a 1:1 ratio. The methyl group protons would appear as a singlet in the upfield region, integrating to three protons.

In ¹³C NMR spectroscopy, seven distinct signals would be anticipated, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. Carbons bonded to the electronegative nitro, chloro, and bromo groups would be expected to show larger chemical shifts.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are predicted values based on general principles and data for similar structures, not experimental results.

| ¹H NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 |

| Aromatic CH | 7.5 - 8.5 |

| Methyl (CH₃) | 2.3 - 2.7 |

| ¹³C NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| C-Cl | 130 - 140 |

| C-Br | 115 - 125 |

| C-NO₂ | 145 - 155 |

| C-CH₃ | 135 - 145 |

| Aromatic CH | 120 - 135 |

| Aromatic CH | 120 - 135 |

| Methyl (CH₃) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), a characteristic isotopic pattern for the molecular ion peak would be observed. The relative abundances of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be indicative of the presence of one bromine and one chlorine atom.

Electron ionization (EI) would likely lead to fragmentation of the molecular ion. Common fragmentation pathways could involve the loss of the nitro group (NO₂), the methyl group (CH₃), or halogen atoms. Analysis of the m/z values of the resulting fragment ions would provide valuable structural information.

A table of predicted major ions in the mass spectrum is provided below.

| Mass Spectrometry (Predicted) | |

| Fragment Ion | Predicted m/z |

| [C₇H₅BrClNO₂]⁺ (Molecular Ion) | 250/252/254 |

| [C₇H₅BrClO]⁺ (Loss of NO) | 220/222/224 |

| [C₇H₅ClBrNO]⁺ (Loss of CH₃) | 235/237/239 |

| [C₆H₅BrClNO₂]⁺ (Loss of CH₂) | Not a primary fragmentation |

| [C₇H₅ClNO₂]⁺ (Loss of Br) | 171/173 |

| [C₇H₅BrNO₂]⁺ (Loss of Cl) | 215/217 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the nitro group (asymmetric and symmetric stretching), C-H bonds of the aromatic ring and the methyl group, and C-Cl and C-Br bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrobenzene (B124822) chromophore would result in characteristic absorption bands in the UV-Vis spectrum.

The following table summarizes the expected key IR absorption bands.

| Infrared (IR) Spectroscopy (Predicted) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 |

| N-O Symmetric Stretch (NO₂) | 1340 - 1380 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules like 5-Bromo-2-chloro-1-methyl-3-nitrobenzene. By calculating the electron density, DFT can provide insights into the molecule's charge distribution, reactive sites, and the energetics of chemical reactions.

DFT calculations on substituted nitrobenzenes consistently show that the nitro group is a strong electron-withdrawing group, significantly influencing the electronic landscape of the aromatic ring. acs.orgnih.gov This effect, combined with the inductive electron-withdrawing nature of the bromine and chlorine atoms, leads to a highly electron-deficient (electrophilic) benzene (B151609) ring.

The molecular electrostatic potential (MEP) is a key output of DFT calculations that maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show regions of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their nucleophilic character. Conversely, positive potential (blue) would be concentrated on the aromatic ring and the hydrogen atoms of the methyl group.

The carbon atoms attached to the electron-withdrawing substituents (nitro, chloro, and bromo groups) are predicted to be the most electrophilic sites, making them susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com The presence of multiple electron-withdrawing groups enhances the ring's susceptibility to such reactions. The methyl group, being weakly electron-donating, slightly counteracts this effect but its influence is generally overshadowed by the powerful withdrawing groups.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound This table is a representative example based on general principles of computational chemistry for similar molecules.

| Atomic Site | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms (NO₂) | Highly Negative | Nucleophilic |

| Aromatic Ring Carbons | Positive | Electrophilic (susceptible to nucleophilic attack) |

| Carbon attached to NO₂ | Highly Positive | Primary site for nucleophilic attack |

| Carbon attached to Cl | Positive | Secondary site for nucleophilic attack |

Theoretical calculations are instrumental in modeling the transition states of chemical reactions and determining their activation energies, which provides insight into reaction kinetics. For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SNAᵣ). masterorganicchemistry.com

Computational studies on similar systems, such as para-substituted nitrobenzenes, have shown that DFT methods can reliably predict the activation barriers for nucleophilic attack. rsc.orgrsc.org The mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the activation energy of the reaction, is highly dependent on the nature and position of the electron-withdrawing groups.

For this compound, the nitro, chloro, and bromo groups would stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for nucleophilic substitution. DFT calculations could model the geometry of the transition state leading to this intermediate and quantify the energy barrier that must be overcome. Such simulations would be crucial for predicting the regioselectivity and reaction rates of nucleophilic substitution reactions involving this compound.

The conformational flexibility of this compound primarily involves the rotation of the methyl and nitro groups relative to the benzene ring. Theoretical studies on nitrotoluene isomers have calculated the rotational barriers for these groups. nih.gov The nitro group typically has a higher rotational barrier due to its interaction with the π-system of the ring and adjacent substituents.

While tautomerism is not a prominent feature of the ground state of this compound, theoretical calculations can explore the relative stabilities of potential tautomers, such as the aci-nitro form. rsc.org Such studies on related nitro compounds have shown that the nitro form is significantly more stable, but the aci-nitro tautomer can be relevant in certain chemical environments or photochemical processes. DFT calculations of the Gibbs free energies of different tautomers and the transition states connecting them would provide a quantitative measure of their relative stabilities and the likelihood of tautomerization.

Quantum Chemical Analysis of Noncovalent Interactions

Noncovalent interactions play a critical role in determining the physical properties and supramolecular chemistry of molecules. For this compound, halogen bonding is a particularly important noncovalent interaction to consider, alongside other interactions like hydrogen bonding and π-stacking.

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In this compound, both the bromine and chlorine atoms can act as halogen bond donors. Quantum chemical calculations can quantify the strength and directionality of these interactions. The positive electrostatic potential on the outer side of the halogen atoms, along the C-X bond axis, is indicative of their ability to form halogen bonds.

Hydrogen bonding can occur if the molecule interacts with hydrogen bond donors or acceptors. The oxygen atoms of the nitro group are potential hydrogen bond acceptors. While the molecule itself does not have strong hydrogen bond donors, the hydrogen atoms of the methyl group can participate in weak C-H···O or C-H···π interactions.

Table 2: Predicted Noncovalent Interaction Capabilities of this compound This table is a representative example based on general principles of computational chemistry for similar molecules.

| Interaction Type | Donor Site(s) | Acceptor Site(s) | Predicted Relative Strength |

|---|---|---|---|

| Halogen Bonding | Bromine, Chlorine | Lewis bases (e.g., N, O atoms) | Moderate to Strong |

| Hydrogen Bonding | Methyl C-H groups (weak) | Oxygen atoms (NO₂) | Weak |

The nature of noncovalent interactions can be further dissected into various components using energy decomposition analysis based on quantum chemical calculations. These components typically include electrostatic, exchange-repulsion, polarization, and charge-transfer (orbital interaction) terms.

For the halogen bonds formed by this compound, both electrostatic and orbital interactions are expected to be significant stabilizing components. nih.gov The electrostatic component arises from the attraction between the positive σ-hole on the halogen and the negative site of the halogen bond acceptor. The charge-transfer component involves the donation of electron density from the acceptor's highest occupied molecular orbital (HOMO) to the donor's lowest unoccupied molecular orbital (LUMO), which is often localized along the C-X σ* anti-bonding orbital.

Quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis are computational techniques that can be used to characterize and quantify these interactions. For instance, NBO analysis can reveal the specific donor-acceptor orbital interactions and estimate the second-order perturbation energy, which provides a measure of the strength of the charge-transfer component. These analyses would provide a detailed picture of the electronic origins of the noncovalent interactions involving this compound.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Detailed and specific molecular dynamics (MD) simulations for the reaction pathway elucidation of this compound are not extensively documented in publicly available research. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For elucidating reaction pathways, these simulations can map out the energy landscapes of chemical reactions, identifying transition states and intermediate structures.

In the broader context of substituted nitrobenzenes, computational studies, often employing Density Functional Theory (DFT), have been used to investigate reaction mechanisms such as electrophilic aromatic substitution. For instance, the nitration of nitrobenzene (B124822) has been studied to understand the directing effects of the nitro group. These studies calculate the activation energies for the formation of ortho, meta, and para products, providing a theoretical basis for the observed regioselectivity. While not specific to this compound, this body of research establishes a methodological framework that could be applied to understand its reaction pathways.

A hypothetical MD simulation to investigate a reaction of this compound, for example, a nucleophilic aromatic substitution, would involve setting up a simulation box containing the substrate, the nucleophile, and solvent molecules. The simulation would then track the atomic trajectories as the system evolves, allowing for the identification of the minimum energy path from reactants to products.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting |

| System Composition | 1 molecule of this compound, 1 molecule of nucleophile (e.g., methoxide), 2000 molecules of solvent (e.g., DMSO) |

| Force Field | A suitable force field for organic molecules (e.g., AMBER, CHARMM) with custom parameters for the substrate |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Such a simulation would provide valuable data on the conformational changes, solvent effects, and the energy barriers associated with the reaction, thereby elucidating the reaction pathway.

Correlation of Computational Data with Experimental Observations and Mechanistic Postulations

The true power of computational chemistry is realized when theoretical data is correlated with experimental observations. This synergy allows for the validation of computational models and the refinement of mechanistic postulates. For halogenated and nitrated aromatic compounds, computational data can be used to explain and predict various properties and behaviors that are observed experimentally.

For instance, the calculated electron distribution and molecular electrostatic potential (MEP) of this compound can predict the most likely sites for electrophilic and nucleophilic attack. The presence of electron-withdrawing nitro, chloro, and bromo groups, and the electron-donating methyl group, creates a complex electronic environment. Computational calculations can quantify the influence of each substituent on the reactivity of the benzene ring.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the chemical environment of atoms in a molecule. Theoretical calculations of NMR chemical shifts can be compared with experimental spectra to confirm the structure of the compound and its reaction products.

Table 2: Illustrative Correlation of Computational and Experimental Data

| Computational Data | Experimental Observation/Technique | Mechanistic Postulation |

| Calculated Activation Energies for Nucleophilic Substitution | Reaction rates and product distribution determined by kinetics studies (e.g., HPLC, GC-MS) | The favored reaction pathway corresponds to the lowest calculated energy barrier, confirming the proposed mechanism. |

| Computed NMR Chemical Shifts | Experimentally measured ¹H and ¹³C NMR spectra | Agreement between calculated and observed shifts validates the molecular structure and electronic environment. |

| Molecular Electrostatic Potential (MEP) Map | Regioselectivity of electrophilic or nucleophilic addition reactions | The regions of highest and lowest electrostatic potential on the molecule correlate with the observed sites of chemical attack. |

In the study of reaction mechanisms, computational chemistry can be used to model proposed transition states and intermediates. The calculated energies of these species can then be used to rationalize the observed reaction kinetics. If the computational model accurately reproduces the experimental findings, it lends strong support to the postulated mechanism. For example, in electrophilic aromatic substitution reactions involving substituted benzenes, the relative stability of the sigma complex (arenium ion) intermediates for ortho, meta, and para attack can be calculated. These calculated stabilities can then be correlated with the experimentally observed product ratios.

While specific, in-depth computational studies on this compound are not readily found in existing literature, the principles and methodologies described are standard practices in modern chemical research. The application of these computational tools would undoubtedly provide a deeper understanding of the chemical behavior of this compound.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Complex Organic Molecules

The strategic placement of reactive sites on 5-Bromo-2-chloro-1-methyl-3-nitrobenzene makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. The presence of nitro and methyl groups, alongside halogen atoms, allows for a variety of chemical transformations, providing access to polysubstituted benzene (B151609) derivatives that are otherwise challenging to prepare.

The nitro group can be readily reduced to an amine, which then can participate in a host of reactions such as diazotization, acylation, and alkylation, opening pathways to various heterocyclic compounds and other nitrogen-containing molecules. The methyl group, on the other hand, can be oxidized to a carboxylic acid, a key functional group for esterification, amidation, and other condensation reactions. The bromo and chloro substituents provide handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds, and thus the assembly of more intricate molecular frameworks.

Below is a table summarizing the synthetic potential of the functional groups present in this compound:

| Functional Group | Potential Transformations | Resulting Structures |

| Nitro (-NO₂) | Reduction | Anilines, diazonium salts, amides |

| Methyl (-CH₃) | Oxidation | Benzoic acids, esters, amides |

| Bromo (-Br) | Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryls, substituted alkenes |

| Chloro (-Cl) | Nucleophilic aromatic substitution, cross-coupling | Ethers, amines, biaryls |

Intermediacy in Medicinal Chemistry and Agrochemical Research and Development

The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a significant intermediate in the discovery and development of new pharmaceuticals and agrochemicals.

Role in the Synthesis of Pharmaceutical Precursors (e.g., SGLT2 inhibitors)

A notable application of intermediates bearing the 5-bromo-2-chlorophenyl moiety is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While direct synthesis from this compound is not explicitly detailed in widely available literature, closely related compounds such as 5-bromo-2-chlorobenzoic acid and its derivatives are crucial building blocks for prominent SGLT2 inhibitors like Dapagliflozin and Empagliflozin.

It is chemically feasible to convert this compound into these key precursors through established synthetic routes, such as the oxidation of the methyl group to a carboxylic acid and the reduction of the nitro group followed by diazotization and substitution. This positions this compound as a potential starting material in the synthetic pathway of these important pharmaceuticals. The development of efficient synthetic routes from readily available starting materials is a constant endeavor in pharmaceutical manufacturing.

The following table highlights key intermediates in the synthesis of SGLT2 inhibitors that share the core structure of the subject compound:

| Intermediate Compound | SGLT2 Inhibitor |

| 5-bromo-2-chlorobenzoic acid | Dapagliflozin, Empagliflozin |

| 5-bromo-2-chloro-4'-ethoxybenzophenone | Dapagliflozin |

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | Dapagliflozin |

Utilization in the Design of Bioactive Molecules and Molecular Probes

The nitroaromatic scaffold is a well-established pharmacophore in medicinal chemistry, and its presence in this compound suggests its utility in the design of novel bioactive molecules. The nitro group is a known bioisostere for other functional groups and can be a key feature for biological activity. Furthermore, the polysubstituted nature of the ring allows for fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile, which are critical for optimizing drug-receptor interactions.

The versatile reactivity of this compound allows for its incorporation into a variety of molecular frameworks, making it a useful tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The development of molecular probes to study biological processes also benefits from such adaptable building blocks.

Contribution to Material Science for the Synthesis of Polymers and Advanced Materials

While specific, widespread applications in material science are not extensively documented, the structural features of this compound suggest its potential as a monomer or a precursor to monomers for the synthesis of specialized polymers and advanced materials. The presence of multiple reactive sites could allow for its incorporation into polymer backbones or as a cross-linking agent to create materials with tailored thermal, optical, or electronic properties. For instance, the di-halogenated pattern could be exploited in polycondensation reactions to form aromatic polymers with high thermal stability.

Environmental and Sustainable Chemistry Perspectives in Synthesis

Principles of Atom Economy and Reaction Efficiency in Multi-Step Syntheses

For instance, a typical nitration reaction using a mixture of nitric acid and sulfuric acid generates water as a byproduct. pharmaguideline.com Similarly, halogenation reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) produce hydrogen halides as byproducts. libretexts.org

To illustrate the concept, let's analyze the atom economy of a hypothetical three-step synthesis:

Hypothetical Synthesis Steps:

Chlorination of Toluene (B28343): C₇H₈ + Cl₂ → C₇H₇Cl + HCl

Bromination of 2-chlorotoluene (B165313): C₇H₇Cl + Br₂ → C₇H₆BrCl + HBr

Nitration of 5-bromo-2-chlorotoluene: C₇H₆BrCl + HNO₃ → C₇H₅BrClNO₂ + H₂O

The table below breaks down the atom economy for each hypothetical step.

| Step | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Desired Product ( g/mol ) | Byproducts | Atom Economy (%) |

| 1 | Toluene (C₇H₈) + Chlorine (Cl₂) | 92.14 + 70.90 = 163.04 | 2-chlorotoluene (C₇H₇Cl) | 126.58 | HCl | 77.6 |

| 2 | 2-chlorotoluene (C₇H₇Cl) + Bromine (Br₂) | 126.58 + 159.81 = 286.39 | 5-bromo-2-chlorotoluene (C₇H₆BrCl) | 205.47 | HBr | 71.7 |

| 3 | 5-bromo-2-chlorotoluene (C₇H₆BrCl) + Nitric Acid (HNO₃) | 205.47 + 63.01 = 268.48 | 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (C₇H₅BrClNO₂) | 250.48 | H₂O | 93.3 |

Reaction efficiency is also impacted by the yield of each step. A more comprehensive metric, the "Actual Atom Economy" (AAE) or Atom Efficiency, combines atom economy with the reaction yield (% AAE = % Yield × AE), providing a more realistic measure of the greenness of a process. researchgate.net

Investigation of Green Solvents and Solvent Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of halogenated nitroaromatics often employ volatile and hazardous organic solvents like dichloromethane (B109758) or chloroform. researchgate.net These solvents pose risks to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

For the synthesis of this compound, several strategies for solvent improvement can be considered for the halogenation and nitration steps:

Solvent Substitution: Replacing hazardous solvents with greener alternatives is a primary goal. For nitration, ionic liquids have been explored as they can be non-volatile and recyclable. vanderbilt.edu Supercritical fluids, such as CO₂, are another alternative that can be easily removed and recycled. For halogenation, less toxic and more biodegradable solvents could be investigated.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. greenchemistry-toolkit.org For example, solid-state reactions or reactions under high pressure might be viable for certain steps in the synthesis. Recent research has shown the feasibility of solvent-free nitration of toluene under specific catalytic conditions. greenchemistry-toolkit.org

Aqueous Phase Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While aromatic compounds are generally insoluble in water, techniques such as phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media. frontiersin.org

The following table provides a comparison of traditional solvents with potential green alternatives for the key reaction types in the synthesis.

| Reaction Type | Traditional Solvents | Potential Green Solvents | Advantages of Green Solvents |

| Nitration | Dichloromethane, Sulfuric Acid | Ionic Liquids, Supercritical CO₂, Water | Lower toxicity, recyclability, reduced waste |

| Halogenation | Carbon Tetrachloride, Dichloromethane | Acetic Acid, Water (with catalyst) | Reduced environmental persistence, lower health risks |

Solvent minimization is another key strategy. This can be achieved by using more concentrated reaction mixtures or by designing processes that require less solvent for extraction and purification.

Waste Minimization and Byproduct Management in Process Development

The synthesis of highly substituted aromatic compounds like this compound inherently generates byproducts and waste streams that must be managed responsibly. A proactive approach to waste minimization during process development is a cornerstone of sustainable chemistry.

Key areas for waste minimization and byproduct management in the synthesis of this compound include:

Catalyst Selection and Recycling: Traditional electrophilic aromatic substitution reactions often use stoichiometric Lewis acid catalysts (e.g., AlCl₃, FeBr₃) that are difficult to recover and generate large amounts of acidic waste upon workup. libretexts.org The use of solid acid catalysts, such as zeolites, offers a greener alternative. cardiff.ac.ukrsc.org Zeolites are reusable, can be easily separated from the reaction mixture, and can improve the regioselectivity of reactions, thereby reducing the formation of unwanted isomers. cardiff.ac.uk

Byproduct Valorization: The byproducts from each synthetic step, such as HCl and HBr, are often treated as waste. However, these could be captured and utilized in other chemical processes. For example, HCl can be used for pH adjustment or as a reagent in other syntheses.

Isomer Separation and Management: The synthesis of polysubstituted benzenes frequently leads to the formation of a mixture of isomers, which must be separated. fiveable.me This separation process can be energy-intensive and generate additional waste. Developing highly regioselective reactions that produce a single desired isomer is a key goal for waste prevention. rsc.org The use of shape-selective catalysts like zeolites can be instrumental in achieving this. cardiff.ac.uk

Spent Acid Recycling: In nitration reactions, large quantities of sulfuric acid are used. masterorganicchemistry.com Developing processes to recover and recycle this spent acid is crucial for reducing the environmental footprint of the synthesis.

The following table outlines some waste streams from the hypothetical synthesis and potential management strategies.

| Waste Stream | Originating Step | Environmental Concern | Management/Minimization Strategy |

| Hydrogen Halides (HCl, HBr) | Halogenation | Corrosive, acidic | Capture and reuse; use of catalytic halogenation methods that do not produce HX |

| Spent Sulfuric Acid | Nitration | Highly acidic, large volume | Recovery and reconcentration for reuse |

| Isomeric Byproducts | All substitution steps | Reduces yield, requires separation | Use of regioselective catalysts (e.g., zeolites); optimization of reaction conditions |

| Halogenated Solvents | Extraction/Purification | Toxic, volatile organic compounds (VOCs) | Substitution with green solvents; solvent recycling |